Tris(triphenylsilyloxy)molybdenum nitride pyridine complex

Übersicht

Beschreibung

Tris(triphenylsilyloxy)molybdenum nitride pyridine complex: , also known as 1-Chloro-1,1-difluoroethane, is a haloalkane with the chemical formula C₂H₃ClF₂. It belongs to the hydrochlorofluorocarbon (HCFC) family of man-made compounds that contribute significantly to both ozone depletion and global warming when released into the environment. It is primarily used as a refrigerant and is also known by trade names including Freon-142b .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-1,1-difluoroethane can be synthesized through the chlorination of 1,1-difluoroethane. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures.

Industrial Production Methods: Industrial production of 1-Chloro-1,1-difluoroethane involves large-scale chlorination processes. The reaction is carried out in a controlled environment to ensure the safety and efficiency of the production process. The product is then purified through distillation to obtain the desired purity level.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-1,1-difluoroethane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding alcohols or acids under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Major Products Formed:

Substitution Reactions: Products include 1,1-difluoroethanol or other substituted derivatives.

Oxidation Reactions: Products include difluoroacetic acid or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Ring Closing Metathesis (RCM)

The compound has been investigated as a catalyst for ring-closing metathesis reactions. In one study, it was employed in the synthesis of complex cyclic structures, although it faced limitations due to steric hindrance from bulky substituents on the substrates used. The reaction conditions and outcomes were documented, indicating that modifications to the substrate could enhance catalytic activity .

1.2 Cross-Coupling Reactions

Tris(triphenylsilyloxy)molybdenum nitride pyridine complex has shown potential in cross-coupling reactions, which are pivotal in organic synthesis. These reactions facilitate the formation of carbon-carbon bonds, essential for creating complex organic molecules used in pharmaceuticals and agrochemicals .

Material Science Applications

2.1 Thin Film Deposition

The compound is utilized in thin film deposition processes, particularly for creating molybdenum-based films that exhibit desirable electronic properties. These films are crucial for applications in semiconductor technology and optoelectronics .

2.2 Photocatalysis

Molybdenum compounds, including this complex, are being explored for their photocatalytic properties, particularly in environmental applications such as water splitting and pollutant degradation under light irradiation. The unique electronic structure of molybdenum allows these complexes to absorb light effectively, making them suitable candidates for photocatalytic systems .

Case Studies

Chemical Properties and Specifications

- Molecular Formula : CHMoNOSi

- Molecular Weight : 1018.3 g/mol

- Purity : ≥95%, contains up to 10 wt% toluene

- Applications : Catalysts, materials for electronics, photocatalysts

This compound's unique structure allows it to participate in various chemical reactions effectively, making it a valuable tool in both academic research and industrial applications.

Wirkmechanismus

The mechanism of action of 1-Chloro-1,1-difluoroethane involves its interaction with the ozone layer. When released into the atmosphere, it undergoes photodissociation, leading to the release of chlorine atoms. These chlorine atoms catalyze the breakdown of ozone molecules, contributing to ozone depletion. Additionally, its greenhouse gas properties contribute to global warming by trapping heat in the atmosphere .

Vergleich Mit ähnlichen Verbindungen

1,1-Dichloro-1-fluoroethane (HCFC-141b): Another hydrochlorofluorocarbon with similar applications but different chemical properties.

1,1,1-Trichloroethane (HCFC-140a): Used as a solvent and in the production of other chemicals.

Uniqueness: 1-Chloro-1,1-difluoroethane is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its lower boiling point and higher volatility make it suitable for specific industrial applications compared to its counterparts .

Biologische Aktivität

Tris(triphenylsilyloxy)molybdenum nitride pyridine complex is a coordination compound that has garnered attention for its potential biological activities, particularly in catalysis and organic synthesis. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

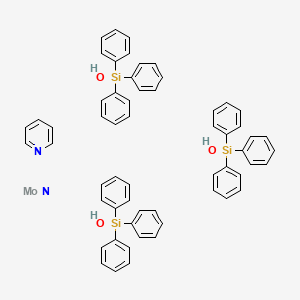

The this compound features a molybdenum center coordinated to triphenylsilyloxy ligands and a nitride moiety, with pyridine as a ligand. Its general formula can be represented as . The complex exhibits unique reactivity patterns due to the presence of the nitrogen atom and the bulky triphenylsilyloxy groups, which influence its catalytic properties.

1. Catalytic Applications

The primary biological relevance of this complex lies in its catalytic applications. It has been employed in various organic transformations, including:

- Alkyne Metathesis : The complex has been utilized as a catalyst for ring-closing alkyne metathesis (RCAM) reactions. Studies indicate that while it shows promise, steric hindrance from substituents can inhibit reaction efficiency .

- Synthesis of Organonitrogen Compounds : The molybdenum-nitride complex facilitates the conversion of nitrogen gas into organonitrogen compounds through functionalization reactions. This process involves the formation of imide complexes via carbon-nitrogen bond formation, showcasing its utility in synthetic organic chemistry .

2. Case Studies

Several case studies highlight the biological activity and potential applications of this complex:

- Study on Hydrolysis Reactions : Research demonstrated that hydrolysis of acylimide derivatives derived from the molybdenum-nitride complex leads to the formation of amides and oxo complexes. This transformation indicates the complex's role in nitrogen fixation processes, which are crucial in biochemical pathways .

- Catalysis in Organic Synthesis : In an experimental setup, the this compound was tested for its efficacy in catalyzing esterification reactions. The results showed high yields, suggesting that it can effectively facilitate bond formation in organic synthesis .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

azanylidynemolybdenum;hydroxy(triphenyl)silane;pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H16OSi.C5H5N.Mo.N/c3*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1;;/h3*1-15,19H;1-5H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENVFRBCNICPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=NC=C1.N#[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H53MoN2O3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746330 | |

| Record name | azanylidynemolybdenum;hydroxy(triphenyl)silane;pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1018.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172596-22-3 | |

| Record name | azanylidynemolybdenum;hydroxy(triphenyl)silane;pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.